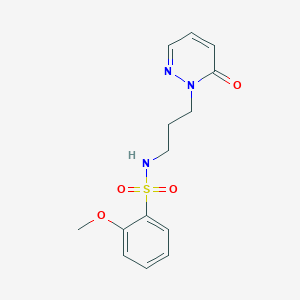

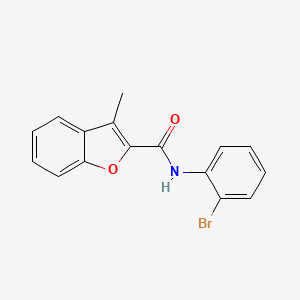

N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

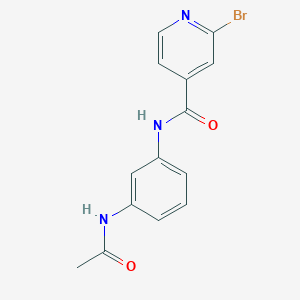

“N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a carboxamide group, which is a functional group derived from carboxylic acids .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For example, 11B NMR spectroscopy has been used to determine the pKa of the most commonly used phenyl boronic acids .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds have been studied. For instance, endo-5-norbornene-2,3-dimethanol has been found to promote an asymmetric Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(2-Bromophenyl)benzamide, have been reported . It has a molecular weight of 276.13 g/mol, a density of 1.5±0.1 g/cm3, and a boiling point of 291.0±23.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A diversity-oriented synthesis approach involving the Ugi four-component reaction followed by microwave-assisted Rap-Stoermer reaction has been developed for the synthesis of highly functionalized benzofuran-2-carboxamides. This method allows for the efficient and versatile synthesis of compounds including N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide, providing moderate to good yields under controlled conditions (Han, Wu, & Dai, 2014).

- The reaction mechanisms of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea have been explored, leading to products through Eschenmoser coupling reaction, ring transformation, or dimerization. These findings contribute to the understanding of the reactivity and potential applications of brominated benzofuran compounds in synthetic chemistry (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

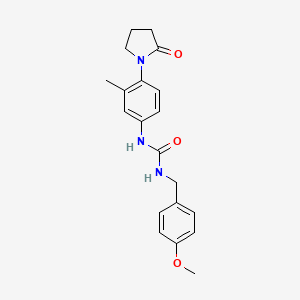

Biological Activity and Therapeutic Potential

- New thiourea derivatives of benzofuran carboxamides have been synthesized and evaluated for their antipathogenic activity. These compounds showed significant anti-microbial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).

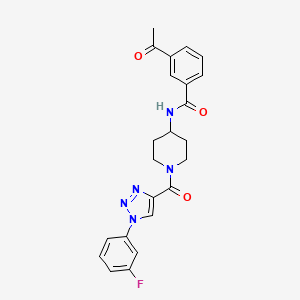

- Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized as new cholinesterase inhibitors. Some of these compounds exhibit potent butyrylcholinesterase inhibitory activity and show good inhibitory effects on Aβ self-aggregation, highlighting their potential in the treatment of neurodegenerative diseases (Abedinifar et al., 2018).

Methodological Advances

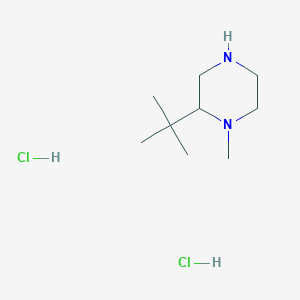

- A practical synthesis method for an orally active CCR5 antagonist has been developed, showcasing the utility of this compound derivatives in the development of therapeutic agents (Ikemoto et al., 2005).

- Microwave-assisted parallel synthesis of benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents demonstrates a novel approach to rapidly generate compounds with significant biological activities (Xie et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c1-10-11-6-2-5-9-14(11)20-15(10)16(19)18-13-8-4-3-7-12(13)17/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXINEAIVFXGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-ethoxypropyl)amine](/img/structure/B2556011.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2556012.png)

![Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2556015.png)

![butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2556018.png)

![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)